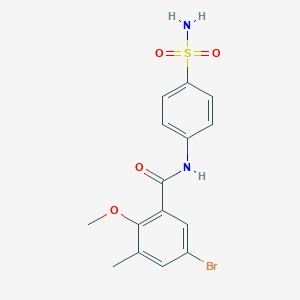
(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzylamine is a fluorinated building block . It’s an important building block for the synthesis of 18 F-labeled compounds . It has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .
Molecular Structure Analysis
The molecular structure of 4-Fluorobenzylamine has a linear formula of FC6H4CH2NH2 .Physical And Chemical Properties Analysis
4-Fluorobenzylamine has a molecular weight of 125.14 and exists in liquid form. It has a refractive index of n20/D 1.512 (lit.), a boiling point of 183 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds emphasizes the importance of fluorinated benzyl derivatives in synthetic chemistry. For instance, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials. This synthesis process addresses the challenges of cost and safety associated with previous methods, proposing a more practical approach for large-scale production (Qiu et al., 2009). This kind of research underscores the ongoing need for innovative synthetic strategies that can be applied to compounds like "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine," highlighting its relevance in synthetic and medicinal chemistry.
Environmental and Health Applications
The study of amine-functionalized sorbents for environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrates the utility of amine derivatives in addressing contemporary environmental challenges. Amine-containing sorbents have been identified as promising alternatives for PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective removal (Ateia et al., 2019). This suggests potential environmental or health-related applications for "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine," especially in the development of new materials or processes for contaminant removal.
Advanced Materials and Catalysis
In the realm of materials science, the development of novel catalysts for C-N bond formation, which is crucial for producing various pharmaceuticals and materials, showcases the importance of nitrogen-containing compounds. Recent advancements in copper catalyst systems for C-N bond-forming cross-coupling reactions emphasize the role of nitrogen and amine functionalities in facilitating these essential chemical transformations (Kantam et al., 2013). This research area may provide insights into the catalytic roles that compounds like "(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine" could play, particularly in the synthesis of complex organic molecules.
Safety and Hazards
4-Fluorobenzylamine is classified as a flammable liquid (Category 4), corrosive to metals (Category 1), skin corrosive (Category 1B), and causes serious eye damage (Category 1) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-16-8-2-3-13(16)10-15-9-11-4-6-12(14)7-5-11/h2-8,15H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMPUBUXOUWDJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-benzyl)-(1-methyl-1H-pyrrol-2-ylmethyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-furoylamino)-2-methoxyphenyl]nicotinamide](/img/structure/B315265.png)
![2-chloro-N-[5-(2-furoylamino)-2-methoxyphenyl]nicotinamide](/img/structure/B315266.png)
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315267.png)
![N-{3-[(4-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B315269.png)
![2-(3,5-dimethylphenoxy)-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B315272.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B315273.png)
![2-(4-methylphenoxy)-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B315274.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B315277.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-4-methyl-benzamide](/img/structure/B315279.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B315280.png)

![4-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B315283.png)
![4-ethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B315284.png)
